6-Ethoxy-3-methylbenzofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-methylbenzofuran-2-carbaldehyde typically involves the formation of the benzofuran ring followed by the introduction of the ethoxy and methyl groups at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent functionalization steps introduce the ethoxy and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize advanced techniques such as catalytic processes, high-pressure reactions, and continuous flow synthesis to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-methylbenzofuran-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 6-Ethoxy-3-methylbenzofuran-2-carboxylic acid.
Reduction: 6-Ethoxy-3-methylbenzofuran-2-methanol.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
6-Ethoxy-3-methylbenzofuran-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-methylbenzofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-methylbenzofuran-2-carbaldehyde
- 6-Ethoxy-3-methylbenzofuran-2-carboxylic acid
- 6-Methoxy-3-methylbenzofuran-2-carboxylic acid
Uniqueness
6-Ethoxy-3-methylbenzofuran-2-carbaldehyde is unique due to its specific functional groups (ethoxy and methyl) and their positions on the benzofuran ring. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-ethoxy-3-methyl-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)12(7-13)15-11(10)6-9/h4-7H,3H2,1-2H3 |
InChI Key |
PFWQTOWLRYCKCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(O2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.